![molecular formula C4H10N4O5 B14294590 N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide CAS No. 123791-80-0](/img/structure/B14294590.png)
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide is a complex organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. Nitro compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide involves multiple steps. One common method includes the reaction of an alkyl halide with nitrite ion in the presence of suitable solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Another approach involves the oxidation of primary amines using oxidizing agents .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic hydrogenative alkylation with formaldehyde under high pressure . This method is preferred due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, metal hydrides, and methylating agents such as dimethyl sulfate or formaldehyde . The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include N-methylated amines, which are valuable intermediates in organic synthesis and have various applications in the pharmaceutical and chemical industries .
Wissenschaftliche Forschungsanwendungen
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide involves the transfer of a methylene group from the compound to an amine, followed by the reduction of the resulting imine by formic acid . This process is catalyzed by various enzymes and involves multiple molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitro compounds such as nitromethane, nitrobenzene, and N-methylated amines .
Uniqueness
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide is unique due to its specific structure, which allows it to undergo a wide range of chemical reactions and be used in various applications. Its ability to act as a methylating agent makes it particularly valuable in organic synthesis and pharmaceutical development .
Eigenschaften
CAS-Nummer |
123791-80-0 |
---|---|
Molekularformel |
C4H10N4O5 |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide |
InChI |
InChI=1S/C4H10N4O5/c1-5(7(9)10)4(13-3)6(2)8(11)12/h4H,1-3H3 |
InChI-Schlüssel |
OSUPKOPTTZGDHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(N(C)[N+](=O)[O-])OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.